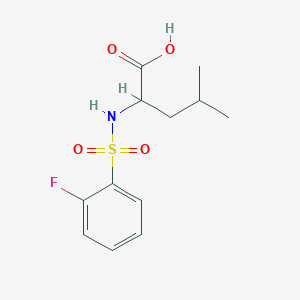

((2-Fluorophenyl)sulfonyl)leucine

Beschreibung

Eigenschaften

IUPAC Name |

2-[(2-fluorophenyl)sulfonylamino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO4S/c1-8(2)7-10(12(15)16)14-19(17,18)11-6-4-3-5-9(11)13/h3-6,8,10,14H,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXZNZQLHQZNLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of ((2-Fluorophenyl)sulfonyl)leucine typically involves the reaction of leucine with a fluorophenylsulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

((2-Fluorophenyl)sulfonyl)leucine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

((2-Fluorophenyl)sulfonyl)leucine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential effects on biological systems, including its role in protein modification and enzyme inhibition.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

Wirkmechanismus

The mechanism of action of ((2-Fluorophenyl)sulfonyl)leucine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

((2-Fluorophenyl)sulfonyl)leucine can be compared with other similar compounds, such as:

- ((3-Fluorophenyl)sulfonyl)leucine

- ((3-Chloro-4-fluorophenyl)sulfonyl)leucine

- ((3-Fluorophenyl)sulfonyl)alanine

- ((3-Fluorophenyl)sulfonyl)methionine

- ((3-Fluorophenyl)sulfonyl)valine

These compounds share similar structural features but differ in the position and nature of the substituents on the phenyl ring. The uniqueness of this compound lies in its specific fluorine substitution at the 2-position, which can influence its chemical reactivity and biological activity .

Biologische Aktivität

((2-Fluorophenyl)sulfonyl)leucine is a synthetic compound characterized by its unique structure, which includes a leucine backbone and a 2-fluorophenylsulfonyl group. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly its role as an enzyme inhibitor. Understanding the biological activity of this compound is crucial for its application in drug design and therapeutic interventions.

- Molecular Formula : C₁₃H₁₄FNO₃S

- Molecular Weight : Approximately 289.33 g/mol

The sulfonyl fluoride moiety in this compound allows it to form covalent bonds with nucleophilic sites in proteins, which is significant for enzyme inhibition. This mechanism is particularly valuable in drug design, where targeting specific enzymes can lead to therapeutic effects.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins. The following mechanisms have been identified:

- Covalent Bond Formation : The sulfonyl fluoride group can react with nucleophilic residues (e.g., serine, cysteine) in enzymes, leading to irreversible inhibition.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes by binding to their active sites, altering metabolic pathways significantly.

Enzyme Inhibition

Studies have shown that this compound exhibits selective inhibition against various enzymes. For instance, it has been investigated for its effects on proteases and kinases, which are crucial in many biological processes and disease mechanisms.

Case Studies

- Inhibition of Proteases : A study demonstrated that this compound effectively inhibited serine proteases involved in inflammation pathways, suggesting potential applications in treating inflammatory diseases.

- Cancer Research : Another research highlighted its role in modulating the activity of enzymes related to cancer cell metabolism, indicating its potential as a therapeutic agent in oncology.

Research Findings

Recent research findings illustrate the compound's versatility and efficacy:

- Protein Modification : The compound has been shown to modify protein function through covalent interactions, leading to altered cellular responses.

- Therapeutic Potential : Ongoing studies are exploring its use as a lead compound for developing new drugs targeting specific diseases, including cancer and metabolic disorders.

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other similar compounds:

| Compound | Enzyme Target | Mechanism of Action | Therapeutic Application |

|---|---|---|---|

| This compound | Serine Proteases | Covalent Bond Formation | Anti-inflammatory agents |

| Compound A | Kinases | Competitive Inhibition | Cancer therapy |

| Compound B | Phosphatases | Allosteric Modulation | Metabolic disorders |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.